![molecular formula C18H18N4O2 B5779626 3,4-dimethoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone](/img/structure/B5779626.png)
3,4-dimethoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone is a chemical compound with the molecular formula C19H18N4O2. It is also known as DMQX or Ro 25-6981 and is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. The compound has been extensively studied for its potential use in treating neurological disorders such as epilepsy, stroke, and chronic pain.
Wirkmechanismus
The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory. The receptor is composed of several subunits, including GluN1, GluN2A, GluN2B, GluN2C, and GluN2D. DMQX selectively blocks the GluN2B subunit, which is involved in the development and maintenance of chronic pain and epilepsy.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the severity of seizures in animal models of epilepsy, and to reduce the amount of damage caused by stroke in animal models. DMQX has also been shown to reduce the development of chronic pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMQX has a number of advantages and limitations for use in lab experiments. The compound is highly selective for the GluN2B subunit of the NMDA receptor, which makes it a useful tool for studying the role of this subunit in neurological disorders. However, the compound is not selective for other subunits of the NMDA receptor, which limits its use in studying the overall function of the receptor.
Zukünftige Richtungen
There are a number of future directions for research on DMQX. One area of interest is the development of more selective NMDA receptor antagonists that target specific subunits of the receptor. Another area of interest is the development of new treatments for neurological disorders such as epilepsy, stroke, and chronic pain that are based on the selective blocking of specific subunits of the NMDA receptor.
Synthesemethoden
The synthesis of DMQX involves the reaction of 3,4-dimethoxybenzaldehyde with 2-quinoxalinylhydrazine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product in high purity and yield.
Wissenschaftliche Forschungsanwendungen
DMQX has been extensively studied for its potential use in treating neurological disorders such as epilepsy, stroke, and chronic pain. The compound has been shown to selectively block the NMDA receptor subtype GluN2B, which is involved in the development and maintenance of chronic pain and epilepsy.
Eigenschaften
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylquinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-18(21-15-7-5-4-6-14(15)20-12)22-19-11-13-8-9-16(23-2)17(10-13)24-3/h4-11H,1-3H3,(H,21,22)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJABYSABBXADAI-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NN=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1N/N=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylquinoxalin-2-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.